molecular formula C9H9NO B1206578 2-Hydroxy-3-phenylpropanenitrile CAS No. 50353-47-4

2-Hydroxy-3-phenylpropanenitrile

Cat. No.: B1206578
CAS No.: 50353-47-4
M. Wt: 147.17 g/mol
InChI Key: GOOUUOYVIYFDBL-UHFFFAOYSA-N
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Description

2-Hydroxy-3-phenylpropanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155550. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemo- and Stereoselective Reduction

  • Low-Temperature Yeast-Mediated Reduction : The use of baker's yeast at low temperatures (4°C) has been shown to effectively reduce 3-oxo-3-phenylpropanenitrile to (S)-3-hydroxy-3-phenylpropanenitrile with high selectivity, avoiding the production of reduction and alkylation byproducts common at room temperature (Florey et al., 1999).

Synthesis of Antidepressants

  • Production of Fluoxetine, Tomoxetine, and Nisoxetine : 2-Hydroxy-3-phenylpropanenitrile, produced through ring-opening of styrene oxide, can be kinetically resolved via lipase-mediated transesterification. This process yields enantiopure products, which are key precursors in synthesizing antidepressants like fluoxetine, tomoxetine, and nisoxetine (Kamal et al., 2002).

Controlled Polymerization

  • Regulator in Methacrylates and Styrene Polymerization : Dispolreg 007, a derivative of this compound, has been identified as an effective regulator for the controlled (co)polymerization of methacrylates and styrene by nitroxide mediated polymerization (Simula et al., 2019).

Biocatalytic Synthesis

  • Enzymatic Reduction for Antipode Synthesis : Enzymatic reduction of 3-oxo-3-phenylpropanenitrile, using a library of bakers’ yeast reductases, can produce both enantiomers of this compound. This approach facilitates the biocatalytic synthesis of important pharmaceutical compounds like fluoxetine and nisoxetine (Hammond et al., 2007).

Optimization in Almond Meal

  • (R)-Oxynitrilase in Almond Meal : Utilizing almond meal as a source of (R)-oxynitrilase, the resolution of racemic 2-Hydroxy-2-phenylpropanenitrile can be optimized. This process yields the less reactive (S)-enantiomer with high enantiopurity and the (R)-counterpart decomposes enzymatically, showing the potential in selective synthetic processes (Rotčenkovs & Kanerva, 2000).

Electrosynthesis and Electrochemical Applications

  • Electrocatalytic Oxidation of Hydroxylamine : this compound derivatives have been employed in electrosynthesis and electrochemical characterization, particularly for the electrocatalytic oxidation of hydroxylamine. This showcases its potential in analytical methods and mediator roles in electrochemical processes (Zare et al., 2014).

Safety and Hazards

“2-Hydroxy-3-phenylpropanenitrile” is classified as having acute toxicity (oral, category 4), skin irritation (category 2), and specific target organ toxicity (single exposure, category 3, respiratory system) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Relevant Papers Relevant papers on “this compound” include studies on its synthesis and its physical and chemical properties . More research is needed to further understand this compound.

Properties

IUPAC Name

2-hydroxy-3-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOUUOYVIYFDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00302970
Record name 2-hydroxy-3-phenylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50353-47-4
Record name 50353-47-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxy-3-phenylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00302970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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